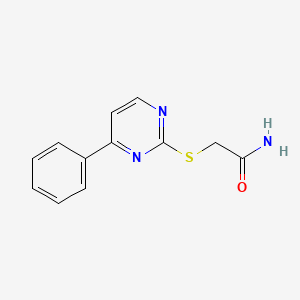

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide

Description

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at the 4-position and a sulfanylacetamide moiety at the 2-position. The sulfanyl (S-) linker and acetamide group make it a versatile intermediate for medicinal chemistry, particularly in antimicrobial and kinase-targeting applications .

Properties

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11(16)8-17-12-14-7-6-10(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDHISDQWXWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide typically involves the reaction of 4-phenylpyrimidine-2-thiol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the sulfanylacetamide linkage .

Industrial Production Methods

While specific industrial production methods for 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Research Findings

- Antimicrobial Activity: Sulfanyl-linked pyrimidines (e.g., INT-B derivatives) exhibit moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to the sulfur atom’s role in membrane disruption . Thienopyrimidine analogs (e.g., ) show enhanced activity due to extended π-systems and chloro substituent’s electron-withdrawing effects .

- Synthetic Accessibility : Sulfanylacetamides are typically synthesized via nucleophilic substitution between thiolpyrimidines and chloroacetamides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Solubility and Bioavailability : Hydroxy-substituted pyrimidines () demonstrate improved aqueous solubility (>10 mg/mL) compared to methyl or phenyl derivatives, crucial for oral bioavailability .

Discussion of Substituent Effects

- Pyrimidine Modifications: 4-Phenyl: Enhances aromatic interactions with biological targets (e.g., kinase ATP-binding pockets) . 4-Methyl/4,6-Dimethyl: Increases lipophilicity but may reduce target specificity due to steric hindrance . Thienopyrimidine: Expands π-conjugation, improving binding to enzymes like dihydrofolate reductase .

- Acetamide Tail Variations :

Biological Activity

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide is an organic compound notable for its unique structural features, which include a pyrimidine ring substituted with a phenyl group and a sulfanyl acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. The molecular formula of this compound is C₁₁H₁₂N₄OS, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Synthesis and Structural Characteristics

The synthesis of 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide can be achieved through various chemical methods, which typically involve the reaction of appropriate pyrimidine derivatives with sulfanyl acetamide. Understanding its structural characteristics is crucial as they play a significant role in its biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide:

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Properties : There are indications that 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide may possess anti-inflammatory effects. This aspect is particularly relevant in the context of diseases where inflammation plays a critical role.

The mechanism by which 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide exerts its biological effects is still under investigation. However, it is believed that modifications to the phenyl or pyrimidine moieties can significantly influence its interaction with target enzymes or receptors, affecting its overall efficacy.

Comparative Analysis with Similar Compounds

The uniqueness of 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide can be better understood by comparing it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide | Pyrimidine ring, phenyl group, sulfanyl acetamide | Antimicrobial, anti-inflammatory |

| 4-Pyrimidinamine derivatives | Pyrimidine ring with amine substitution | Enzyme inhibition |

| Thiazole-based compounds | Thiazole ring with various substituents | Antimicrobial |

| Sulfanylpyrimidines | Pyrimidine ring with sulfur-containing groups | Varies widely |

This comparison illustrates that while many compounds share structural similarities, the specific combination of functional groups in 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide may enhance its pharmacological properties compared to others.

Case Studies and Research Findings

Recent literature has provided insights into the potential applications of 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide. For instance:

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Inflammation Models : Animal models assessing the anti-inflammatory effects of this compound have shown promising results, indicating a reduction in inflammatory markers when treated with 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide.

- Cholinesterase Inhibition : Given the structural characteristics shared with known cholinesterase inhibitors, further research is warranted to explore its efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly in the context of Alzheimer's disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.